Benzyl hydroxy(methyl)carbamate
Overview
Description
Benzyl hydroxy(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl hydroxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia or an amine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic hydrogenation (Pd-C, H2), strong acids (trifluoroacetic acid), and bases (e.g., R2NH). The conditions for these reactions are typically mild, allowing for the selective transformation of the compound without affecting other functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation can remove the benzyl group, yielding the corresponding amine .
Scientific Research Applications
Benzyl hydroxy(methyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzyl hydroxy(methyl)carbamate involves its ability to act as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in complex molecules .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Another common protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (CBz) Carbamate: Contains a benzyl group and can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Removed with an amine base.
Uniqueness
Benzyl hydroxy(methyl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in synthetic processes where selective protection and deprotection of amine groups are required without affecting other functional groups .
Biological Activity
Benzyl hydroxy(methyl)carbamate, a derivative of carbamate compounds, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes findings from various research studies to provide an overview of its biological activity, including its efficacy against pathogens, cytotoxicity profiles, and structural characteristics that influence its pharmacological properties.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a carbamate functional group. The general structure can be represented as follows:
where represents the hydroxymethyl group. The presence of the hydroxyl and methyl groups enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antitubercular properties of this compound derivatives. Notably, a series of compounds including (3-benzyl-5-hydroxyphenyl)carbamates demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.625 to 6.25 µg/mL, indicating potent activity against this pathogen .
Table 1: Antitubercular Activity of this compound Derivatives
Compound ID | MIC (µg/mL) | Activity Description |
---|---|---|
3i | 1.25 | Strong activity against M. tuberculosis |
3l | 0.625 | Excellent in vivo efficacy in mouse model |
3d | 10 | Moderate activity |
3e | 25 | Low activity |
Cytotoxicity Profiles
While assessing the therapeutic potential, it is crucial to evaluate the cytotoxicity of this compound derivatives. For instance, compound 3l exhibited moderate cytotoxic effects on the A549 cell line, which is often used as a model for lung cancer studies . This finding suggests that while effective against M. tuberculosis, careful consideration must be given to potential side effects on human cells.
Table 2: Cytotoxicity Data on A549 Cell Line
Compound ID | IC50 (µM) | Remarks |
---|---|---|
3i | >50 | Low cytotoxicity |
3l | 20 | Moderate cytotoxicity |
Control | <10 | High cytotoxicity |
The mechanism underlying the antimicrobial activity of this compound derivatives appears to involve interference with bacterial cell wall synthesis and metabolic pathways. The introduction of hydrophobic carbocycles in the carbamate structure has been shown to enhance binding affinity to bacterial targets, thereby improving efficacy .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound derivatives:
- Antitubercular Efficacy : A study reported that modifications in the phenolic ring structure significantly influenced the antitubercular activity of these compounds. The most potent derivatives were those with hydrophobic substitutions that enhanced their interaction with bacterial membranes .
- Structural Modifications : Research indicated that altering substituents on the carbamate moiety could lead to improved metabolic stability and potency against resistant strains of M. tuberculosis. For example, replacing certain alkyl groups with more hydrophobic counterparts resulted in lower MIC values .
Properties
IUPAC Name |
benzyl N-hydroxy-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDUNEUTUIGNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15058-52-3 | |
Record name | benzyl N-hydroxy-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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